molecular formula C10H14N2O B1467490 1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1281599-33-4

1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1467490
CAS No.: 1281599-33-4
M. Wt: 178.23 g/mol
InChI Key: CVTWFINCBSFKER-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Cycloalkanes, such as cyclopentane, are cyclic hydrocarbons where the carbon atoms are arranged in a ring and are single bonded to other atoms . This might give us some insight into the structure of 1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde, but without specific information, it’s hard to provide a detailed analysis.


Physical and Chemical Properties Analysis

While specific properties for this compound are not available, cyclopentyl methyl ether (CPME) is known to have a high boiling point, low melting point, hydrophobicity, and stability under acidic and basic conditions .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrazole derivatives serve as a significant scaffold in the synthesis of various heterocyclic compounds due to their reactivity and versatility. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones showcases the utility of pyrazole derivatives in generating heterocycles like pyrazolo-imidazoles, thiazoles, and others under mild reaction conditions (Gomaa & Ali, 2020). This highlights the importance of pyrazole derivatives in organic synthesis, offering pathways to produce a wide range of valuable chemical entities.

Biological and Pharmacological Applications

Pyrazole derivatives are known for their wide array of biological activities. They have been explored for various pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. For example, recent studies have focused on synthesizing novel pyrazole by different methods, emphasizing their importance in agrochemical and pharmaceutical activities (Sheetal et al., 2018). Another review highlighted the synthesis of pyrazole heterocycles and their widespread biological activities, further underscoring the role of pyrazole COX-2 inhibitors in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Therapeutic Applications

Pyrazoline derivatives, a class of compounds closely related to pyrazoles, have shown promising results as anticancer agents. Various synthetic strategies have been employed to enhance their biological effect, indicating the significant therapeutic potential of these compounds (Ray et al., 2022). This suggests that compounds like "1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde" could potentially be explored for similar therapeutic applications given their structural similarity.

Future Directions

The use of green solvents like cyclopentyl methyl ether (CPME) is a major focus in contemporary organic chemistry. The replacement of conventional petrochemical solvents with less harmful and less toxic green solvents is a significant area of research . This could potentially be relevant for future research involving 1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde.

Properties

IUPAC Name

1-(cyclopentylmethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-8-10-5-11-12(7-10)6-9-3-1-2-4-9/h5,7-9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTWFINCBSFKER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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